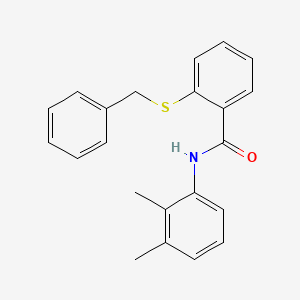![molecular formula C18H26N4O3 B4928772 1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4928772.png)
1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane, also known as FMOD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMOD is a member of the diazepane family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been demonstrated to possess antimicrobial, antifungal, and anti-inflammatory properties. In drug discovery, this compound has been used as a scaffold for the development of novel therapeutics. In materials science, this compound has been employed as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been demonstrated to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit diverse biochemical and physiological effects, depending on the application and concentration used. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In microbial cells, this compound has been shown to disrupt cell membrane integrity and inhibit cell growth. In animal models, this compound has been shown to exhibit anti-inflammatory effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane has several advantages for lab experiments, including its ease of synthesis, high purity, and diverse biological activities. However, this compound also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations. Researchers must carefully consider these factors when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane. One direction is the development of this compound-based therapeutics for the treatment of various diseases, including cancer, microbial infections, and inflammatory disorders. Another direction is the synthesis of this compound-based materials with unique optical, electronic, or magnetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and building block for functional materials.
Synthesemethoden
The synthesis of 1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the 3-(3-methylbutyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with furoyl chloride to produce the furoyl derivative. The furoyl derivative is then coupled with 1,4-diazepane to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various applications.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-14(2)6-7-16-19-17(25-20-16)13-21-8-4-9-22(11-10-21)18(23)15-5-3-12-24-15/h3,5,12,14H,4,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSWUGWMLUABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NOC(=N1)CN2CCCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)
![(3S*,4S*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4928719.png)
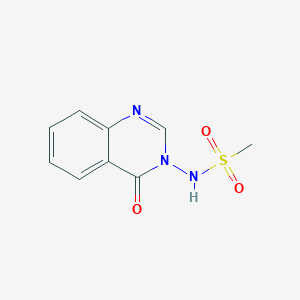
![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)
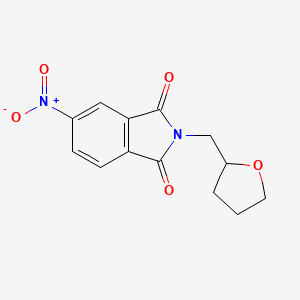
![1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene](/img/structure/B4928752.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)
![2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4928780.png)
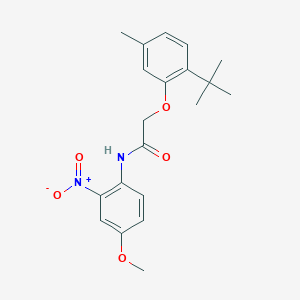
![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)
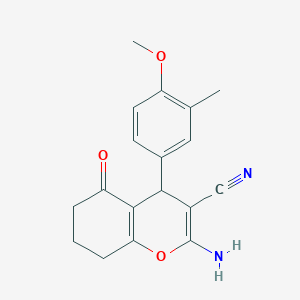
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928797.png)
